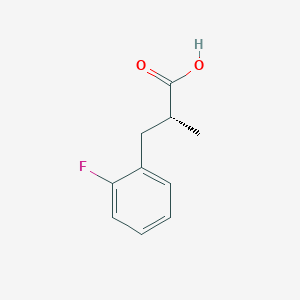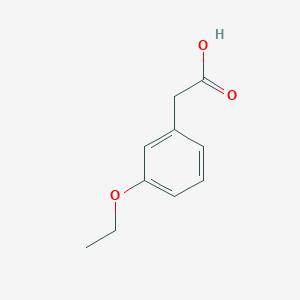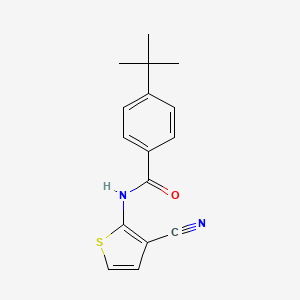![molecular formula C10H12N4S2 B2518564 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine CAS No. 320423-12-9](/img/structure/B2518564.png)
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is a derivative of imidazo[2,1-b]thiazol-5-amine, which is a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties due to the presence of both imidazole and thiazole rings, which are common motifs in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazol-5-amine derivatives, which are closely related to the compound , has been reported to be achieved through a one-pot, four-component reaction. This reaction involves 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4Cl) in toluene under reflux conditions. The process is noted for its moderate to good yields and its tolerance for a variety of aromatic aldehydes with different substituents .
Molecular Structure Analysis
While the specific molecular structure analysis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is not provided, a related compound, N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, has been synthesized and characterized. The structure of this related compound was confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are essential for determining the structure of organic compounds and would likely be used in the analysis of the compound as well.
Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazol-5-amine derivatives have not been detailed in the provided papers. However, the synthesis method described for related compounds suggests that these derivatives can participate in reactions typical for compounds containing imidazole and thiazole rings, such as nucleophilic substitution and electrophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine are not explicitly mentioned in the provided papers. However, the properties of such compounds can generally be inferred based on their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the imidazole and thiazole rings, respectively, would influence the compound's polarity, solubility, and potential for forming hydrogen bonds. The aromatic nature of the rings would also contribute to the compound's stability and reactivity .
Applications De Recherche Scientifique
Microwave Assisted Synthesis of Novel Derivatives
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine is utilized in the synthesis of novel derivatives under microwave irradiation. This process involves nucleophilic substitution reactions and has been explored for creating functionalized hydantoin derivatives, which are significant in medicinal chemistry (Kamila, Ankati, & Biehl, 2011).
Synthesis of Antimicrobial Agents
The compound is used in the synthesis of antimicrobial agents. Specifically, it has been reacted with various reagents to create arylidene, pyridine, thiophene, and anilide derivatives, many of which demonstrated significant antimicrobial activities against bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Development of Antiulcer Agents
In the field of pharmacology, derivatives of this compound have been synthesized as potential antiulcer agents. These compounds, specifically imidazo[1,2-a]pyridines, were investigated for their antisecretory and cytoprotective properties, with some demonstrating notable effectiveness in protecting against ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Synthesis of Benzothiazole Derivatives with Biological Activities
Another application is the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties. These compounds have been explored for their antibacterial and entomological activities, showcasing the versatility of this compound in synthesizing bioactive molecules (Chaudhary et al., 2011).
Catalyst for CO2 Fixation
The compound also plays a role as a catalyst in sustainable chemical processes, such as the fixation of CO2 onto amines. This application is significant in the context of green chemistry and the development of environmentally friendly synthetic methodologies (Das et al., 2016).
Corrosion Inhibition in Acid Media
Another noteworthy application is in the field of materials science, where derivatives of this compound, specifically imidazoline and its related compounds, have been evaluated as corrosion inhibitors in acid media. Their effectiveness in protecting metals from corrosion is an important aspect in industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Orientations Futures
Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine” and similar compounds may involve further exploration of these properties and potential applications.
Propriétés
IUPAC Name |
(E)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(1,3-thiazol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-3-15-10-13-7-8(14(10)2)6-12-9-11-4-5-16-9/h4-7H,3H2,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSVHZMSVJWJH-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)


![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518500.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

